4-Bromo-6-ethyl-7-methoxycinnoline
Description
4-Bromo-6-ethyl-7-methoxycinnoline is a brominated cinnoline derivative characterized by a bicyclic aromatic core with substituents at positions 4 (bromo), 6 (ethyl), and 7 (methoxy). Cinnolines are nitrogen-containing heterocycles analogous to quinoline but with adjacent nitrogen atoms in the ring system. The bromo group enhances electrophilic substitution reactivity, while the ethyl and methoxy groups influence steric bulk, electronic properties, and solubility.
Properties
CAS No. |
947691-58-9 |
|---|---|
Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-6-ethyl-7-methoxycinnoline |
InChI |
InChI=1S/C11H11BrN2O/c1-3-7-4-8-9(12)6-13-14-10(8)5-11(7)15-2/h4-6H,3H2,1-2H3 |
InChI Key |
NHWQMPNVRMZWDG-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OC)N=NC=C2Br |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)N=NC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Bromo-6-ethyl-7-methoxycinnoline with analogous brominated heterocycles, focusing on structural features, substituent effects, and inferred physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Differences: Cinnoline vs. Quinoline: Cinnolines (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to quinolines (one nitrogen). This affects π-electron delocalization and binding interactions in biological systems . Chroman: A non-aromatic, oxygen-containing heterocycle with reduced conjugation, leading to different UV/Vis absorption profiles .
Substituent Effects: Electron-Donating vs. In contrast, halogenated analogs like 7-Bromo-4-chloro-6-fluorocinnoline feature electron-withdrawing substituents, increasing electrophilic reactivity . Lipophilicity: The ethyl group in the target compound enhances lipid solubility compared to smaller halogens (e.g., F, Cl) or polar aldehydes .
Functional Group Reactivity: Aldehyde-containing derivatives (e.g., 5-Bromo-2-methoxyquinoline-8-carbaldehyde) are prone to nucleophilic addition, whereas the methoxy and ethyl groups in the target compound favor stability under acidic or oxidative conditions .
Research Implications
- Medicinal Chemistry: The ethyl and methoxy groups in 4-Bromo-6-ethyl-7-methoxycinnoline may improve membrane permeability in drug candidates compared to halogenated cinnolines .
- Materials Science : Enhanced solubility from the methoxy group could aid in crystallinity for optoelectronic applications, while bromo groups enable cross-coupling reactions for polymer synthesis .
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